molecular formula C19H18N2O4 B2856422 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021108-05-3

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2856422
CAS No.: 1021108-05-3
M. Wt: 338.363
InChI Key: GALRAGCRKYEKEF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps, starting with the reaction of 2,4-dimethoxybenzoyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may also include purification steps to remove impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • 2,4-Dimethoxybenzoyl chloride

  • 4-Methoxybenzoyl chloride

Uniqueness: 4-(2,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it distinct from other similar compounds.

Properties

IUPAC Name

4-(2,4-dimethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)13-7-5-4-6-8-13)18(22)15-10-9-14(24-2)11-16(15)25-3/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALRAGCRKYEKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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